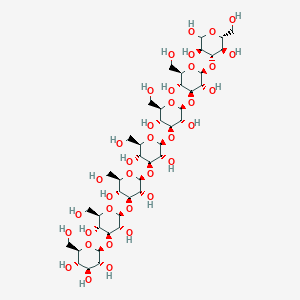![molecular formula C₂₅H₃₁NO₉S B1144810 (S)-7-Amino-1,2-dimethoxy-10-(methylthio)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6,7-dihydrobenzo[a]heptalen-9(5H)-one CAS No. 177991-81-0](/img/structure/B1144810.png)
(S)-7-Amino-1,2-dimethoxy-10-(methylthio)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6,7-dihydrobenzo[a]heptalen-9(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-7-Amino-1,2-dimethoxy-10-(methylthio)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6,7-dihydrobenzo[a]heptalen-9(5H)-one, also known as this compound, is a useful research compound. Its molecular formula is C₂₅H₃₁NO₉S and its molecular weight is 521.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Forced Degradation Study of Thiocolchicoside
Thiocolchicoside (TCC) undergoes degradation under acidic, basic, and oxidative conditions, but remains stable against other stress conditions. Degradation products (DPs) were identified and their mass fragmentation pathways were established using LC-MS experiments. This study provides insight into the stability of TCC under various conditions, which is crucial for its application and storage in scientific research. Notably, D1SO and D3 were identified as indicators of stability for oxidative and hydrolytic stress conditions respectively, which is significant for understanding the degradation behavior of TCC in different environments (Del Grosso Erika, A. Silvio, & Grosa Giorgio, 2012).
Synthesis and Application of 2-Amino Glucose-Based Nanocatalysts
2-Amino glucose serves as a substrate for the synthesis of NiFe2O4@SiO2@amino glucose, which is utilized for the green synthesis of bis(1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)methanes through one-pot condensation. This method is environmentally friendly, offering advantages like high purity of the desired products, short reaction time, and an easy workup procedure. The approach's eco-friendliness and efficiency in product synthesis make it a valuable technique in scientific research, particularly in sustainable chemistry applications (B. Aghazadeh & M. Nikpassand, 2019).
Electrochemical Oxidation and Synthesis of Phenanthropyrrolidines
Electrochemical oxidation of certain compounds leads to the synthesis of phenanthropyrrolidines. This process involves various chemical transformations, including reduction, treatment with propylamine, and further reduction. Understanding the chemical pathways and transformations involved in the synthesis of phenanthropyrrolidines can provide valuable insights into the development of new pharmaceuticals and chemical compounds (P. Bird, G. Black, H. Lloyd, M. Sainsbury, & D. Scopes, 1986).
Eigenschaften
IUPAC Name |
(7S)-7-amino-1,2-dimethoxy-10-methylsulfanyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO9S/c1-32-23-16(34-25-22(31)21(30)20(29)17(10-27)35-25)8-11-4-6-14(26)13-9-15(28)18(36-3)7-5-12(13)19(11)24(23)33-2/h5,7-9,14,17,20-22,25,27,29-31H,4,6,10,26H2,1-3H3/t14-,17+,20+,21-,22+,25+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAWLKAFTABSNI-YWDFIMJQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCC(C3=CC(=O)C(=CC=C3C2=C1OC)SC)N)OC4C(C(C(C(O4)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2CC[C@@H](C3=CC(=O)C(=CC=C3C2=C1OC)SC)N)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






